1,4-Difluorobicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Difluorobicyclo[221]heptane is a chemical compound characterized by its unique bicyclic structure, where two fluorine atoms are attached to the first and fourth carbon atoms of the bicyclo[221]heptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Difluorobicyclo[2.2.1]heptane can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. For instance, the reaction of 1,3-cyclopentadiene with a fluorinated dienophile under controlled conditions can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Diels-Alder reactions, followed by purification processes such as distillation or recrystallization to obtain the pure compound. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific temperature and pressure settings .
Chemical Reactions Analysis
Types of Reactions: 1,4-Difluorobicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The bicyclic structure allows for addition reactions, particularly at the bridgehead carbons.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with functional groups like alcohols or ketones.
Reduction Products: Reduced derivatives with altered hydrogenation states.
Scientific Research Applications
1,4-Difluorobicyclo[2.2.1]heptane has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing complex organic molecules.
Materials Science: Incorporated into polymers and other materials to enhance properties such as thermal stability and resistance to degradation.
Medicinal Chemistry: Investigated for potential therapeutic applications due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 1,4-Difluorobicyclo[2.2.1]heptane involves its interaction with various molecular targets. The fluorine atoms can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The bicyclic structure provides rigidity, which can affect the compound’s behavior in different chemical environments .
Comparison with Similar Compounds
Bicyclo[2.2.1]heptane: The parent compound without fluorine atoms.
1,4-Dichlorobicyclo[2.2.1]heptane: A similar compound with chlorine atoms instead of fluorine.
2,7-Diazabicyclo[2.2.1]heptane: A compound with nitrogen atoms in the bicyclic structure
Uniqueness: 1,4-Difluorobicyclo[2.2.1]heptane is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased electronegativity and reactivity. This makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
84553-42-4 |
---|---|
Molecular Formula |
C7H10F2 |
Molecular Weight |
132.15 g/mol |
IUPAC Name |
1,4-difluorobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H10F2/c8-6-1-2-7(9,5-6)4-3-6/h1-5H2 |
InChI Key |
HRFGHWJQIUNREJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.